3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound classified under sulfanilides, which are aromatic compounds containing a sulfanilide moiety. The molecular formula for this compound is and it has a molecular weight of approximately 317.769 g/mol. This compound features a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group derived from 4-chlorophenyl, which contributes to its unique chemical properties and potential biological activities .
The reactivity of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:
Additionally, the chlorophenyl moiety may undergo electrophilic aromatic substitution reactions, which can be utilized in synthetic pathways .
While specific pharmacological data for 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is limited, compounds in the sulfanilide class often exhibit antimicrobial properties. They are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound's structure suggests potential activity against various bacterial strains, although further studies are necessary to establish its efficacy and mechanism of action .
Synthesis of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid can be achieved through several methods:
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid has potential applications in:
Interaction studies involving this compound have primarily focused on its binding affinity with various biological targets. Preliminary research indicates that it may interact with beta-lactamases, enzymes that confer antibiotic resistance. These interactions could provide insights into overcoming resistance mechanisms in pathogenic bacteria .
Several compounds share structural similarities with 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sulfanilamide | C₁₁H₁₄N₂O₃S | Basic sulfanilide structure without thiophene |
| 4-Chlorobenzoic Acid | C₇H₄ClO₂ | Lacks the sulfamoyl and thiophene groups |
| Thiophene-2-carboxylic Acid | C₅H₄O₂S | Does not contain the chlorophenyl or sulfamoyl moieties |
The unique combination of the thiophene ring, the chlorophenyl substitution, and the sulfamoyl group distinguishes 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid from these similar compounds, potentially enhancing its biological activity and applicability in various fields .
The synthesis of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid represents a significant challenge in heterocyclic chemistry due to the complex arrangement of functional groups on the thiophene ring system [11]. This compound, with molecular formula C11H8ClNO4S2 and molecular weight 317.8 grams per mole, requires sophisticated synthetic approaches to achieve efficient formation of both the sulfamoyl linkage and the carboxylic acid functionality [11]. Laboratory-scale protocols have been developed through extensive optimization studies focusing on reaction conditions, reagent selection, and purification methodologies .
The primary synthetic strategies can be categorized into four distinct approaches: the Gewald three-component reaction, direct sulfonylation methods, Sandmeyer chlorosulfonylation techniques, and multi-step sequential approaches [29]. Each methodology presents unique advantages and limitations in terms of yield, reaction conditions, and scalability potential .
The introduction of sulfamoyl groups onto thiophene rings involves several distinct mechanistic pathways, each requiring careful optimization of reaction parameters [17] [19]. The most widely employed approach utilizes 4-chlorobenzenesulfonyl chloride as the sulfonylating agent, which reacts with pre-formed aminothiophene intermediates under controlled conditions . This methodology typically proceeds at temperatures ranging from zero to five degrees Celsius in the presence of basic conditions using dichloromethane as the reaction medium .
Alternative sulfonation strategies employ bis(trifluoromethanesulfonyl)oxide as a sulfonating agent, which demonstrates enhanced reactivity compared to traditional phosphorus pentasulfide methods [17]. The reaction proceeds through initial formation of thione intermediates, followed by tautomerization and cyclization processes driven by aromaticity [29]. Studies have demonstrated that the sulfonation of thiophene using specialized reagents can achieve yields of seventy-seven percent when employing a three-fold excess of the sulfonating agent [17].
Recent advances in sulfonation chemistry have introduced the Sandmeyer chlorosulfonylation methodology, which utilizes feedstock anilines and 1,4-diazabicyclo[2.2.2]octane sulfur dioxide adduct as a stable sulfur dioxide surrogate [21]. This approach operates in the presence of hydrochloric acid and copper catalysts, achieving sulfonyl chloride formation in yields up to eighty percent with excellent purity [21]. The method demonstrates particular effectiveness with heterocyclic substrates including thiophene derivatives, proceeding through typical diazonium intermediate mechanisms [21].
Mechanistic investigations reveal that thiophene sulfonation involves hydrogen-transfer reactions occurring at temperatures above two thousand Kelvin, with the hydrogen transfer between carbon-carbon bonds rather than carbon-sulfur bonds causing ring opening [18]. Under hydrogenation conditions at eight hundred Kelvin with hydrogen to thiophene molar ratios of five to one, the decomposition proceeds through hydrogenation reactions at para carbons and carbon-sulfur bonds [18].
Table 1: Comparison of Synthesis Methods for 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Gewald Three-Component Reaction | Ketone, cyanoacetate, sulfur | 60-80°C, morpholine catalyst | 60-75 | One-pot synthesis, versatile | Moderate yields, catalyst required |
| Direct Sulfonylation | 3-aminothiophene-2-carboxylic acid, 4-chlorobenzenesulfonyl chloride | 0°C, basic conditions, dichloromethane | 68 | Direct approach, mild conditions | Requires pre-formed thiophene |
| Sandmeyer Chlorosulfonylation | Aniline, 1,4-diazabicyclo[2.2.2]octane sulfur dioxide adduct, hydrochloric acid, copper catalyst | 75°C, acetonitrile | 80 | Uses feedstock amines, scalable | Requires specialized reagents |
| Multi-step Sequential Approach | Thiophene, malonate, bromo-intermediates | Multiple steps, varying temperatures | 70-85 | High overall yield | Multiple purification steps |
The incorporation of carboxylic acid functionality into thiophene derivatives employs several strategic approaches, with the most prevalent being the malonate alkylation followed by saponification and decarboxylation sequence [23]. This methodology begins with the bromination of thiophene using pyridine perbromide hydrobromide in halohydrocarbon solvents at temperatures between negative ten and zero degrees Celsius [23]. The resulting 2-bromothiophene undergoes reaction with diethyl malonate and alkali metals at ninety degrees Celsius to form 2-(2-thiophene) diethyl malonate intermediates [23].
The subsequent transformation involves temperature-controlled refluxing in alcoholic solvents under alkaline conditions to achieve saponification, followed by acidification and thermal decarboxylation to yield the desired thiophene-2-carboxylic acid products [23]. This protocol demonstrates yields of ninety-five percent with high product purity [23]. Alternative approaches utilize carbon tetrachloride-methanol catalyst systems, achieving total yields ranging from forty-four to eighty-five percent through direct carboxylation mechanisms [24].
Recent developments in carboxylation methodology have introduced direct carbon dioxide incorporation strategies using cesium carbonate systems [25] [27]. This approach involves formation of carbanion intermediates through carbon-hydrogen bond breaking via carbonate bases, followed by nucleophilic attack on carbon dioxide to form carbon-carbon bonds [25]. The activation energy barriers for carbon-hydrogen activation steps exceed those for subsequent carbon dioxide insertion processes, with cesium pivalate demonstrating optimal efficiency due to weak cesium-heteroatom interactions [25].
Computational investigations reveal that distortion and interaction analyses determine regioselectivity in carboxylation reactions, with destabilizing factors controlling monocarboxylate formation while strain energy and interaction energy combinations influence dicarboxylate production [25]. The carboxylation mechanism proceeds through complex cesium carbonate-cesium pivalate formation, which activates carbon-hydrogen bonds of thiophene substrates and facilitates carbon dioxide insertion [27].
The transition from laboratory-scale synthesis to industrial production of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid encounters multiple technical and economic challenges that require comprehensive solutions [30] [33]. Raw material availability represents a primary concern, as specialized thiophene derivatives often have limited supplier networks, necessitating development of alternative synthetic routes and establishment of reliable supply chains [30]. Process safety considerations become paramount when handling volatile sulfur compounds and strong acids at industrial scales, requiring implementation of continuous monitoring systems and upgraded safety infrastructure [30].
Environmental compliance presents ongoing challenges related to waste stream management and solvent recovery systems [30]. Traditional sulfonation processes generate substantial quantities of aqueous waste, with conventional sulfuric acid methods producing thirteen kilograms of waste water per kilogram of product [39]. Advanced processes utilizing sulfur trioxide in liquid sulfur dioxide reduce this burden to 5.9 kilograms per kilogram of product while maintaining process efficiency [39].
Economic viability concerns center on the high costs associated with specialized catalysts and reagents required for thiophene functionalization [30]. Process optimization through catalyst recycling and economies of scale provide partial solutions, while future developments focus on catalyst innovation and process intensification technologies [30]. Product quality control becomes increasingly complex at industrial scales, requiring advanced analytical methods and process automation to ensure consistent purity across batch productions [30].
The scalability of fused thiophene-based semiconducting polymers has been successfully demonstrated through development of practical synthetic methodologies that overcome multiple technical challenges [33]. These approaches emphasize solubility in industrially suitable solvents, material stability, and processability into high-performance applications [33]. Computational modeling assists in understanding structure-property relationships that contribute to industrial performance requirements [33].
Table 2: Industrial Scalability Challenges and Solutions
| Challenge Category | Specific Issues | Current Solutions | Future Directions |
|---|---|---|---|
| Raw Material Availability | Limited suppliers for specialized thiophene derivatives | Develop alternative synthetic routes, build supplier networks | Biotechnological approaches, renewable feedstocks |
| Process Safety | Handling of volatile sulfur compounds and acids | Implement continuous monitoring, upgrade safety systems | Flow chemistry, automated systems |
| Environmental Compliance | Waste stream management, solvent recovery | Install waste treatment facilities, optimize solvent recycling | Green chemistry principles, biodegradable solvents |
| Economic Viability | High cost of specialized catalysts and reagents | Process optimization, catalyst recycling, economy of scale | Catalyst development, process intensification |
| Product Quality Control | Consistent purity across batch productions | Advanced analytical methods, process automation | Real-time monitoring, artificial intelligence-assisted quality control |
The implementation of green chemistry principles in sulfamoyl group incorporation has led to significant advances in environmental sustainability and process efficiency [32] [38] [41]. Modern approaches emphasize solvent-free mechanochemical methodologies that utilize cost-effective and environmentally friendly materials such as sodium hypochlorite and disulfides [38]. These processes involve tandem oxidation-chlorination reactions on disulfides in the presence of catalytic solid acidic species, followed by amination prompted by Lewis acid-base solid inorganic reagents [38].
The mechanosynthesis approach demonstrates remarkable sustainability improvements, with environmental factors reduced to 0.03 compared to traditional methods [38]. Process mass intensity values decrease to 1.03, representing substantial reductions in material consumption and waste generation [38]. Purification processes incorporate environmental considerations while avoiding harsh conditions to obtain pure sulfonamide products [38].
Alternative green chemistry strategies employ sulfur trioxide in liquid sulfur dioxide systems, which eliminate chlorinated solvent requirements while enabling complete sulfur dioxide recycling [39]. These processes demonstrate process mass intensity values of 12.7 and environmental factors of 11.7, representing significant improvements over traditional chlorosulfonic acid methods [39]. Atom efficiency increases to fifty-one percent while maintaining high product yields and purity [39].
Photocatalytic approaches utilizing N-fluorosulfonyl aldimines as readily available fluorosulfonylation reagents provide rapid formation of diverse aliphatic sulfonyl fluorides under mild conditions [37]. Green metrics calculations indicate enhanced atom efficiency through reduced waste generation and smaller total chemical mass requirements [37]. The practical applications extend to late-stage functionalization of complex molecules and straightforward synthesis of proteolysis targeting chimera-like compounds through intermolecular sulfur-fluorine exchange ligations [37].
Table 3: Green Chemistry Metrics for Sulfonation Methods
| Sulfonation Method | Process Mass Intensity | Environmental Factor | Atom Efficiency (%) | Waste Water (kg/kg product) | Environmental Impact |
|---|---|---|---|---|---|
| Traditional Chlorosulfonic Acid/Dichloromethane | 20.2 | 19.2 | 44 | 13.0 | High - chlorinated solvents |
| Sulfur Trioxide in Liquid Sulfur Dioxide | 12.7 | 11.7 | 51 | 5.9 | Moderate - recyclable sulfur dioxide |
| 1,4-Diazabicyclo[2.2.2]octane Sulfur Dioxide Adduct-mediated | Not reported | Not reported | 75-85 | Minimal | Low - aqueous workup |
| Mechanochemical Sodium Hypochlorite | 1.03 | 0.03 | 85-90 | None | Very low - solvent-free |
Recent developments in fluorosulfonyl-containing radical reagents have revolutionized sulfonyl fluoride and sulfamoyl fluoride synthesis through enhanced reactivity and selective functional group transformations [35]. These methodologies demonstrate crucial roles in synthesizing complex organic molecules while maintaining environmental sustainability [35]. The applications extend to carbon-hydrogen bond functionalizations, difunctionalization of olefins, and tandem reactions that highlight advantages in complex molecule construction [35].